molecular formula C8H12N2O2S B3191264 N-(3-Amino-2-methylphenyl)methanesulfonamide CAS No. 52980-19-5

N-(3-Amino-2-methylphenyl)methanesulfonamide

Cat. No.: B3191264
CAS No.: 52980-19-5
M. Wt: 200.26 g/mol
InChI Key: VJMPIZDGCCFQKV-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Conformation and Vibrational Transitions

N-(3-Amino-2-methylphenyl)methanesulfonamide has been studied for its molecular conformation, NMR chemical shifts, and vibrational transitions. A DFT quantum chemical investigation revealed insights into the vibrational wavenumbers, total energy distribution of vibrational modes, and NMR chemical shifts in various solvents (Karabacak, Cinar, & Kurt, 2010).

Nuclear Quadrupole Relaxation Studies

In the context of nuclear quadrupole resonances, studies have been conducted on sulfuric diamide and methanesulfonamide. The spin-lattice relaxation time and resonance frequency were measured across a range of temperatures, providing insights into the molecular dynamics and structural behavior (Negita, Kubo, Maekawa, Ueda, & Okuda, 1979).

Structural Analysis

The structure of N-(3,4-Dimethylphenyl)methanesulfonamide and its conformation during biological activity have been analyzed. This includes examination of the molecule's orientation relative to the benzene ring and its potential interaction with receptor molecules (Gowda, Foro, & Fuess, 2007).

Supramolecular Assembly in Derivatives

A study on nimesulidetriazole derivatives of methanesulfonamide explored the effect of substitution on supramolecular assembly. This involved analyzing intermolecular interactions and comparing them with nimesulide polymorphs, contributing to the understanding of molecular geometries and interactions in pharmaceutical compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Synthesis of Ionic Liquids

Research has demonstrated the synthesis of new classes of ionic liquids using aminolysis of 1,2-epoxides by 2-picolylamine, with this compound derivatives playing a crucial role. This represents an environmentally friendly approach to creating novel ionic compounds (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Safety and Hazards

For more detailed information, refer to the Enamine product page .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)10-13(2,11)12/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMPIZDGCCFQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of N-(2-methyl-3-nitro-phenyl)-methanesulfonamide (1.5 g) and tin(II) chloride dihydrate (7.4 g) in ethanol (15 mL) and ethyl acetate (15 mL, from Burdick and Jackson, Muskegon, Mich.) was stirred at room temperature overnight. The reaction mixture was treated with saturated sodium bicarbonate solution to pH>9. The mixture was filtered and the filtrate was washed with water and brine. After drying over anhydrous sodium sulfate and evaporation of solvent, N-(3-amino-2-methyl-phenyl)-methanesulfonamide (1 g) was obtained.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The crude product from Example 1A and 10% palladium on carbon (1.4 g) were stirred vigorously in ethyl acetate (70 mL) for 24 hours under one atmosphere of hydrogen. The reaction was placed under a nitrogen atmosphere, filtered through a 1 inch pad of 1:1 Celite:silica gel eluting with ethyl acetate and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, ethyl acetate) to provide the title compound as a brown solid (11.06 g, 84%).
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Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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